Holmium;2,2,6,6-tetramethylheptane-3,5-dione

Description

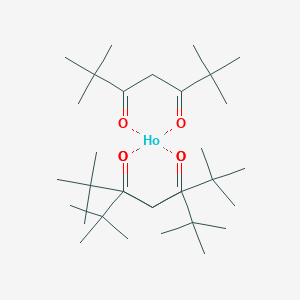

Holmium(III) tris(2,2,6,6-tetramethylheptane-3,5-dionate), abbreviated as Ho(thd)₃, is a coordination complex where holmium(III) ions are chelated by three β-diketonate ligands derived from 2,2,6,6-tetramethylheptane-3,5-dione (Hthd). This ligand is sterically bulky due to its four methyl groups on the β-carbon atoms, which enhances the solubility and volatility of the resulting metal complex in organic solvents. Ho(thd)₃ is primarily utilized in materials science, particularly in metal-organic chemical vapor deposition (MOCVD) for fabricating thin films, and in catalysis or photophysical applications due to holmium’s unique luminescent properties .

Properties

CAS No. |

15522-73-3 |

|---|---|

Molecular Formula |

C33H57HoO6 |

Molecular Weight |

714.7 g/mol |

IUPAC Name |

holmium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI Key |

ZZULSBHJXGRKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ho+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Stoichiometric Considerations

Holmium(III) β-diketonates are typically synthesized via ligand exchange reactions, where holmium salts react with deprotonated β-diketone ligands. For holmium(III) tris(2,2,6,6-tetramethylheptane-3,5-dionate) (Ho(thd)₃), the general reaction proceeds as follows:

Key Steps :

-

Deprotonation of the Ligand : The β-diketone (Hthd) is deprotonated using a base such as ammonium hydroxide or sodium hydride in anhydrous ethanol or tetrahydrofuran (THF).

-

Metal Coordination : Holmium(III) nitrate or chloride is introduced to the deprotonated ligand solution under inert atmosphere (argon or nitrogen) to prevent oxidation.

-

Reflux and Crystallization : The mixture is refluxed at 80–100°C for 6–12 hours, followed by slow cooling to precipitate the complex .

Stoichiometry : A 3:1 molar ratio of ligand to holmium ensures complete coordination, avoiding residual unreacted metal ions .

Reaction Conditions and Solvent Systems

The choice of solvent and temperature critically influences reaction efficiency and product purity.

Challenges :

-

Moisture Sensitivity : Holmium salts and the ligand are hygroscopic, necessitating strict anhydrous conditions.

-

Ligand Steric Effects : The bulky tert-butyl groups on thd⁻ slow coordination kinetics, requiring prolonged reflux .

Purification and Isolation Techniques

Post-synthesis purification is essential to remove unreacted ligands and byproducts.

Common Methods :

-

Recrystallization : Dissolve the crude product in minimal hot hexane, then cool to −20°C to isolate crystals.

-

Sublimation : For ultrahigh purity, sublimate at 150–200°C under vacuum (10⁻³ mbar) .

Yield Optimization :

-

Hexane-Ethanol Mixtures : Recrystallization in 3:1 hexane-ethanol yields 70–85% pure product.

-

Multiple Washes : Sequential washing with cold ethanol and diethyl ether removes residual nitrate ions .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve reproducibility and scalability.

| Process Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Reactor Type | Continuous flow | Batch |

| Throughput | 5–10 kg/day | 1–100 g/day |

| Purity Control | In-line spectroscopy | Offline NMR/IR |

Automation : Automated pH and temperature control systems maintain optimal reaction conditions, reducing human error .

Characterization and Quality Assurance

Post-synthesis characterization verifies structural integrity and purity.

Spectroscopic Techniques :

-

FT-IR : A shift in C=O stretching frequency from 1700 cm⁻¹ (free Hthd) to 1600–1650 cm⁻¹ confirms metal coordination .

-

Molar Conductivity : Values of 30–50 Ω⁻¹cm²mol⁻¹ indicate partial electrolytic behavior due to residual nitrate counterions .

Thermal Analysis :

Challenges and Mitigation Strategies

Common Issues :

-

Incomplete Coordination : Add excess ligand (10–15% molar excess) to drive reaction completion.

-

Oxidation : Use chelating agents like EDTA to sequester trace metals that catalyze oxidation.

Safety Protocols :

-

Ventilation : Mandatory fume hoods due to ethanol and THF volatility.

-

PPE : Nitrile gloves and goggles to prevent skin contact with holmium salts .

Comparative Analysis with Analogous Complexes

Holmium β-diketonates exhibit distinct properties compared to other lanthanides:

| Property | Ho(thd)₃ | Gd(thd)₃ |

|---|---|---|

| Magnetic Moment | 10.6 μB | 7.9 μB |

| Thermal Stability | 250°C decomposition | 270°C decomposition |

| Solubility | 0.5 g/L in hexane | 0.3 g/L in hexane |

The higher magnetic moment of Ho(thd)₃ makes it preferable for magneto-optical applications .

Scientific Research Applications

Catalysis

Holmium(III) complexes are known for their role as catalysts in organic synthesis. The compound acts as a precursor for various metal complexes that facilitate chemical reactions.

- Ligand Properties : Ho(TMHD)₃ serves as an ancillary ligand in the synthesis of metal complexes. It is particularly noted for stabilizing transition metals and enhancing their catalytic activity. For instance, it has been used in the formation of iridium(III) complexes that emit orange light, which are useful in organic light-emitting diodes (OLEDs) .

- Applications in Organic Synthesis : The compound is employed in synthesizing α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complexes. These reactions often yield products with significant pharmaceutical relevance .

Materials Science

The application of Ho(TMHD)₃ extends into materials science, particularly in the development of advanced materials.

- Thin Film Deposition : Holmium complexes are used as precursors in thin film deposition processes. They contribute to the fabrication of high-quality films for electronic devices .

- Nanomaterials : The compound has been explored for its potential in synthesizing nanomaterials with unique optical and magnetic properties. These materials can be utilized in various applications ranging from sensors to data storage devices .

Biomedical Research

In the biomedical field, Ho(TMHD)₃ shows promise due to its unique properties.

- MRI Contrast Agents : Holmium-based compounds are being investigated as potential contrast agents for magnetic resonance imaging (MRI). Their paramagnetic nature enhances the contrast quality during imaging procedures .

- Drug Delivery Systems : Studies suggest that holmium complexes can be incorporated into drug delivery systems to improve targeting and release profiles of therapeutic agents .

Case Study 1: Synthesis of Iridium Complexes

A study demonstrated the use of Ho(TMHD)₃ in synthesizing iridium(III) complexes that emit light at specific wavelengths suitable for OLED applications. The resulting complexes showed improved stability and luminescence efficiency compared to traditional systems .

Case Study 2: MRI Contrast Enhancement

Research involving holmium-based contrast agents indicated that these compounds provide higher signal intensity in MRI scans compared to conventional agents. This enhancement could lead to better diagnostic capabilities in clinical settings .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The 2,2,6,6-tetramethylheptane-3,5-dione ligand coordinates with the metal center, stabilizing it and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coordination Chemistry and Structural Features

β-Diketonate ligands like thd form stable complexes with various metals, but steric and electronic effects dictate their coordination behavior:

- Lanthanide Complexes :

- Eu(thd)₃ forms seven-coordinate complexes with additional ligands like phosphine oxides (e.g., [Eu(thd)₃(Ph₃PO)]), while smaller lanthanides like Tb³⁺ and Dy³⁺ prefer six-coordinate geometries even with bulky ligands like hexafluoroacetylacetone (hfa) . Ho³⁺ (ionic radius ≈ 1.015 Å) likely adopts intermediate coordination numbers, balancing steric bulk and ionic size.

- Comparison with Acetylacetonate (acac) : Ho(acac)₃ has lower thermal stability due to acac’s smaller size and reduced steric protection. For instance, Sr₃(thd)₆ complexes exhibit higher thermal resilience (decomposition >250°C) compared to acac analogues .

Steric and Electronic Effects

The bulky tert-butyl groups in thd impose steric constraints that influence reactivity:

- OLED Applications: Ir complexes with thd ligands (e.g., (piq)₂Ir(thd)) exhibit reduced non-radiative decay compared to acac analogues, enhancing electroluminescence efficiency. DFT studies show thd’s bulkiness minimizes ligand distortion, stabilizing excited states . Ho(thd)₃ may similarly benefit in photonic applications, though holmium’s emission spectra (near-infrared) differ from Ir’s visible-light emission.

Photophysical and Optical Properties

- Laser Applications : Eu(thd)₃ undergoes ligand-sensitized luminescence under UV excitation, with fragmentation patterns dependent on wavelength . Ho(thd)₃ may exhibit analogous behavior, though holmium’s ⁵I₈ → ⁵I₇ transitions (1.2 μm) are less studied.

- Comparison with Hexafluoroacetylacetone (hfa): Tb(hfa)₃ and Dy(hfa)₃ exhibit higher Lewis acidity due to electron-withdrawing CF₃ groups, but thd’s electron-donating tert-butyl groups improve solubility in nonpolar media .

Data Tables

Table 1: Comparison of Lanthanide β-Diketonate Complexes

Table 2: Catalytic Performance of Metal-thd Complexes

| Reaction | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| C–O Coupling | CuFe₂O₄-thd | 80–95 | 135°C, NMP, 24 h | |

| Hydroperoxysilylation | Co(thd)₂ | 70–90 | RT, 12 h | |

| Ullmann Coupling | CuI-thd | 60 | 85°C, DMF, 72 h |

Biological Activity

Holmium;2,2,6,6-tetramethylheptane-3,5-dione (Ho(TMHD)) is a coordination compound formed by the complexation of holmium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural properties and biological activities.

Molecular Characteristics :

- Molecular Formula :

- Molecular Weight : 714.7 g/mol

- CAS Number : 15522-73-3

The structure of Ho(TMHD) features a β-diketone framework that allows for keto-enol tautomerization. This property is crucial for its coordination with metal ions, which can impact its biological activity and stability in various environments .

Ho(TMHD) interacts with biological systems primarily through its coordination chemistry. The oxygen atoms in the diketone structure act as ligands that can form stable complexes with metal ions. This interaction is significant in several biochemical pathways:

- Metal Ion Interaction : Ho(TMHD) can facilitate the transport and storage of essential metal ions within biological systems.

- Catalytic Activity : The compound may act as a catalyst in biochemical reactions due to the presence of the holmium ion.

Pharmacological Applications

Holmium compounds have been studied for their potential use in medical applications, particularly in radiotherapy. The radioactive properties of holmium allow it to be used in targeted cancer treatments. Studies have indicated that Ho(TMHD) can be effective in selectively destroying cancer cells while minimizing damage to surrounding healthy tissue .

Toxicological Profile

While Ho(TMHD) exhibits promising biological activities, it is essential to consider its toxicity. Preliminary assessments suggest that the compound may pose risks if ingested or improperly handled. Safety data indicate that it is toxic if swallowed and should be handled with care to avoid exposure .

Research Findings

Recent studies have focused on the synthesis and characterization of Ho(TMHD) and its derivatives. Notable findings include:

- Synthesis Methods : Ho(TMHD) is synthesized through the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione under inert conditions to prevent oxidation. This method ensures high purity and yield of the compound .

- Case Studies : In vitro studies have demonstrated that Ho(TMHD) can enhance the efficacy of certain chemotherapeutic agents by improving their bioavailability through complexation with metal ions .

Comparative Analysis

To better understand the unique properties of Ho(TMHD), a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 714.7 g/mol | Radiotherapy applications | |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | 184.28 g/mol | Biochemical reagent | |

| Hexafluoroacetylacetone | 232.1 g/mol | Coordination chemistry |

This table highlights how Ho(TMHD) stands out due to its specific applications in medical science compared to other compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing holmium complexes with 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)?

- Methodology : Holmium-TMHD complexes are typically synthesized via ligand exchange reactions. Holmium salts (e.g., HoCl₃) are reacted with TMHD in a polar solvent (e.g., ethanol or tetrahydrofuran) under inert atmosphere. The reaction requires stoichiometric control (1:3 molar ratio for Ho:TMHD) and reflux conditions (~80°C for 6–12 hours). Purification involves vacuum filtration and recrystallization from hexane or diethyl ether .

- Safety Note : Holmium powder (CAS 7440-60-0) must be handled under argon due to air sensitivity. TMHD (CAS 1118-71-4) requires PPE (gloves, goggles) and adequate ventilation due to acute oral toxicity (H302) .

Q. How is TMHD used in gas chromatography (GC) derivatization, and what advantages does it offer?

- Methodology : TMHD acts as a derivatizing agent for polar compounds (e.g., alcohols, amines) by forming volatile, thermally stable metal chelates. For example, lanthanide-TMHD complexes (e.g., Eu(thd)₃) enhance detection sensitivity in GC-MS. Derivatization involves mixing the analyte with TMHD in a 1:1 molar ratio in methanol, followed by heating at 60°C for 30 minutes .

- Advantages : Improved peak resolution and reduced tailing due to the steric bulk of TMHD’s tert-butyl groups, which minimize unwanted interactions with GC columns .

Q. What spectroscopic techniques are used to characterize TMHD-metal complexes?

- Key Methods :

- FT-IR : Identifies shifts in C=O stretching frequencies (1600–1700 cm⁻¹) upon metal coordination .

- Mass Spectrometry : Time-of-flight (TOF) MS detects fragmentation patterns (e.g., [Ln(TMHD)₃ → Ln(TMHD)₂⁺ + TMHD⁻]) under laser ionization (355 nm excitation) .

- X-ray Crystallography : SHELX-90 software (phase annealing method) resolves structures by analyzing negative quartet relations for atomic-resolution data .

Advanced Research Questions

Q. How does TMHD accelerate copper-catalyzed Ullmann diaryl ether synthesis, and what mechanistic insights explain this effect?

- Mechanistic Role : TMHD acts as a ligand for Cu(I/II), stabilizing the active catalytic species (e.g., CuCl-TMHD complex). This reduces the activation energy for oxidative addition of aryl halides (Ar-X) and facilitates phenoxide coordination. The bulky tert-butyl groups prevent catalyst deactivation via aggregation .

- Experimental Design :

- Conditions : NMP solvent, Cs₂CO₃ base, CuCl (5 mol%), TMHD (10 mol%), 110°C, 12–24 hours.

- Scope : Electron-rich aryl bromides and neutral phenols yield ethers in >80% efficiency. TMHD enables reactions at lower temperatures (vs. traditional ligands like phenanthroline) .

Q. What electronic and steric effects does TMHD impart in transition-metal complexes, and how do these influence catalytic activity?

- DFT Analysis : In Cu(TMHD)₂ complexes, the tert-butyl groups induce steric strain, lengthening the Cu-O bond (1.92 Å vs. 1.89 Å in Cu(acac)₂) and lowering bond dissociation energy (BDE: 245 kJ/mol vs. 260 kJ/mol). This enhances catalytic turnover by weakening metal-ligand interactions during substrate activation .

- Comparative Studies : TMHD’s electron-withdrawing diketone moiety stabilizes high-oxidation-state metals (e.g., Co(III) in Co(TMHD)₂), enabling selective peroxysilylation reactions for cyclic peroxide synthesis .

Q. How do solvent polarity and base selection impact the stability of TMHD-based coordination polymers?

- Critical Factors :

- Solvent : Non-polar solvents (e.g., toluene) favor polynuclear clusters, while polar aprotic solvents (e.g., DMF) stabilize monomeric species.

- Base : Strong bases (e.g., Cs₂CO₃) deprotonate TMHD fully, ensuring uniform coordination, whereas weaker bases (e.g., K₂CO₃) lead to mixed-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.